molecular formula C15H21NO6S B12977750 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid

Cat. No.: B12977750
M. Wt: 343.4 g/mol
InChI Key: KGQWAOAQUXTCFU-LBPRGKRZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylsulfonyl-substituted phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Introduction of the methylsulfonyl group: The phenyl ring is functionalized with a methylsulfonyl group using reagents like methylsulfonyl chloride (MsCl) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Trifluoroacetic acid (TFA) or hydrogenation conditions can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, deprotected amino acids, and various substituted phenyl derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for peptide synthesis.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the active amino group, which can then interact with enzymes or receptors. The methylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-methylsulfonylphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the methylsulfonyl group, affecting its chemical properties and reactivity.

Uniqueness

The presence of both the Boc protecting group and the methylsulfonyl-substituted phenyl ring in (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid makes it unique. This combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C15H21NO6S

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C15H21NO6S/c1-15(2,3)22-14(19)16-12(13(17)18)9-10-5-7-11(8-6-10)23(4,20)21/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

KGQWAOAQUXTCFU-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

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